4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile
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Overview
Description
4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a chloro(difluoro)methyl group, a hydroxy group, and a methyl group attached to a nicotinonitrile core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a reaction between 2-chloro-3,5-difluorobenzonitrile and methylamine under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Addition of the Chloro(difluoro)methyl Group: The chloro(difluoro)methyl group is incorporated through a halogenation reaction using reagents like chloro(difluoromethyl) sulfone or similar halogenating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro(difluoro)methyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, halogenating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Substituted nicotinonitriles with various functional groups.
Scientific Research Applications
4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit comparable biological activities.
2-Chloro-2,2-difluoroethanol: Contains a chloro(difluoro)methyl group, similar to the target compound.
4-Chloro-3,5-difluorobenzonitrile: Shares the chloro and difluoro substituents with the target compound.
Uniqueness
4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile is unique due to the specific combination of functional groups attached to the nicotinonitrile core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[chloro(difluoro)methyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXBDQQTWVASPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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